(2-Chloroquinolin-7-yl)boronic acid
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Overview
Description
(2-Chloroquinolin-7-yl)boronic acid is a chemical compound with the molecular formula C9H7BClNO2 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
Mechanism of Action
Target of Action
The primary target of (2-Chloroquinolin-7-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties may have an impact on its bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds.
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The environmental factors that influence the compound’s action, efficacy, and stability would therefore be the conditions under which the Suzuki–Miyaura coupling reaction is carried out.
Biochemical Analysis
Biochemical Properties
Boronic acids are known to interact with various enzymes and proteins, often acting as inhibitors
Cellular Effects
Boronic acids and their derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to bind to biomolecules and can inhibit or activate enzymes
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroquinolin-7-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloroquinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The chlorine atom in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, borohydrides, and various substituted quinoline derivatives. These products have diverse applications in organic synthesis and material science .
Scientific Research Applications
(2-Chloroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Comparison with Similar Compounds
Similar Compounds
(2-Chloroquinolin-8-yl)boronic acid: Similar in structure but with the boronic acid group at a different position on the quinoline ring.
Phenylboronic acid: A simpler boronic acid derivative used in similar applications but with different reactivity and properties.
4-Bromophenylboronic acid: Another boronic acid derivative with a bromine substituent, used in cross-coupling reactions.
Uniqueness
(2-Chloroquinolin-7-yl)boronic acid is unique due to the presence of both the boronic acid group and the chlorine-substituted quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
(2-chloroquinolin-7-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-2-6-1-3-7(10(13)14)5-8(6)12-9/h1-5,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRRCEBDWUPRSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CC(=N2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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